6-[N-(4-(Aminomethyl)phenyl)carbamyl]-2-naphthalenecarboxamidine
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Overview
Description
Preparation Methods
The synthesis of 6-[N-(4-(Aminomethyl)Phenyl)Carbamyl]-2-Naphthalenecarboxamidine involves several steps. One common method includes the reaction of naphthalene-2-carboxylic acid with aniline derivatives under specific conditions to form the desired product. The reaction typically requires the use of coupling agents and catalysts to facilitate the formation of the carboxamide bond . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
6-[N-(4-(Aminomethyl)Phenyl)Carbamyl]-2-Naphthalenecarboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or aniline moieties are replaced with other groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its interactions with biological targets, such as enzymes and receptors, which may have implications for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the context of its interactions with specific molecular targets.
Industry: It may be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-[N-(4-(Aminomethyl)Phenyl)Carbamyl]-2-Naphthalenecarboxamidine involves its interaction with specific molecular targets, such as the urokinase-type plasminogen activator. This interaction can modulate the activity of the target, leading to various biological effects. The compound’s structure allows it to bind to the active site of the target, inhibiting or activating its function .
Comparison with Similar Compounds
6-[N-(4-(Aminomethyl)Phenyl)Carbamyl]-2-Naphthalenecarboxamidine can be compared with other similar compounds, such as:
- 6-[N-Phenylcarbamyl]-2-Naphthalenecarboxamidine
- 6-[N-(1-Isopropyl-3,4-Dihydro-7-Isoquinolinyl)Carbamyl]-2-Naphthalenecarboxamidine
- 6-[N-(4-Ethyl-1,2,3,4-Tetrahydro-6-Isoquinolinyl)Carbamyl]-2-Naphthalenecarboxamidine
These compounds share a similar naphthalene-2-carboxanilide structure but differ in the substituents on the aniline or naphthalene moieties. The unique substituents in this compound contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-6-carbamimidoylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H18N4O/c20-11-12-1-7-17(8-2-12)23-19(24)16-6-4-13-9-15(18(21)22)5-3-14(13)10-16/h1-10H,11,20H2,(H3,21,22)(H,23,24) |
InChI Key |
NLBDETRVUYOIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=N)N |
Origin of Product |
United States |
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